molecular formula C16H26N4O2 B3227717 [1-(4-Methyl-pyrimidin-2-yl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester CAS No. 1261232-28-3

[1-(4-Methyl-pyrimidin-2-yl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester

Cat. No.: B3227717
CAS No.: 1261232-28-3
M. Wt: 306.40 g/mol
InChI Key: WARRKJGCEMMPEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(4-Methyl-pyrimidin-2-yl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester is a carbamate-protected piperidine derivative featuring a 4-methylpyrimidin-2-yl substituent. The tert-butyl carbamate group enhances solubility and serves as a protective moiety for the amine during synthetic processes. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors or antiviral agents, as suggested by its structural analogs in the evidence .

Properties

IUPAC Name

tert-butyl N-[[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2/c1-12-5-8-17-14(19-12)20-9-6-13(7-10-20)11-18-15(21)22-16(2,3)4/h5,8,13H,6-7,9-11H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARRKJGCEMMPEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCC(CC2)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501119354
Record name Carbamic acid, N-[[1-(4-methyl-2-pyrimidinyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501119354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261232-28-3
Record name Carbamic acid, N-[[1-(4-methyl-2-pyrimidinyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261232-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[[1-(4-methyl-2-pyrimidinyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501119354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound [1-(4-Methyl-pyrimidin-2-yl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester is a derivative of piperidine and pyrimidine, which has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for the compound is C16H25N3O2C_{16}H_{25}N_{3}O_{2}, and it features a piperidine ring substituted with a 4-methylpyrimidine moiety and a tert-butyl carbamate group. The structural characteristics contribute to its interaction with biological targets.

Research indicates that compounds containing piperidine and pyrimidine derivatives exhibit various mechanisms of action, particularly in cancer therapy and neurodegenerative diseases:

  • Cancer Therapy :
    • Piperidine derivatives have shown potential as anticancer agents. For instance, studies have demonstrated that certain analogs can induce apoptosis in cancer cell lines by inhibiting key signaling pathways such as NF-kB, which is involved in inflammation and cancer progression .
    • A recent study highlighted that the compound exhibited superior cytotoxicity compared to traditional chemotherapeutics like bleomycin in hypopharyngeal tumor models .
  • Neuroprotective Effects :
    • The compound may also target cholinergic systems, inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease treatment. This dual inhibition can enhance cognitive function by increasing acetylcholine levels in the brain .
    • Additionally, structural modifications have been shown to improve brain penetration, making these compounds promising candidates for treating neurodegenerative disorders .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis via NF-kB inhibition
NeuroprotectionAChE and BuChE inhibition
AntioxidantMetal chelation and free radical scavenging
AntifungalInhibition of chitin synthase

Case Studies

  • Anticancer Activity :
    • A study conducted on various piperidine derivatives, including the target compound, revealed that they significantly inhibited tumor growth in vitro. The presence of the piperidine moiety was crucial for binding interactions with the IKKβ catalytic pocket, enhancing their efficacy against cancer cells .
  • Alzheimer's Disease :
    • In a comparative study involving several piperidine derivatives, the compound demonstrated notable improvements in cognitive function in animal models of Alzheimer's disease. The mechanism involved dual inhibition of cholinesterases and modulation of beta-secretase activity, highlighting its multi-targeted approach to therapy .

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name Pyrimidine Substituent(s) Piperidine Position Key Functional Groups Biological/Reactivity Implications Reference
[1-(4-Methyl-pyrimidin-2-yl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester 4-Methyl (2-yl) 4-ylmethyl tert-Butyl carbamate Balanced solubility and stability
[1-(4-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester 4-Chloro (2-yl) 4-ylmethyl tert-Butyl carbamate Enhanced electrophilicity for coupling
[1-(6-Methoxy-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester 6-Methoxy (4-yl) 3-ylmethyl Methoxy, tert-butyl carbamate Improved solubility, altered conformation
[1-(2-Chloro-6-methyl-pyrimidin-4-yl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester 2-Chloro, 6-Methyl (4-yl) 4-ylmethyl Chloro, methyl Steric hindrance, target selectivity
4-(4-Methyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester 4-Methyl (2-yl) 1-carboxylate Ether linker Increased flexibility, reduced specificity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [1-(4-Methyl-pyrimidin-2-yl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis involves multi-step reactions, including the formation of the piperidine-pyrimidine core and subsequent protection with a tert-butyl carbamate group. Key steps include nucleophilic substitution for pyrimidine ring formation and carbamate coupling under anhydrous conditions. Reaction parameters such as temperature (typically 50–80°C for pyrimidine coupling), solvent choice (e.g., DMF or THF for polar intermediates), and catalysts (e.g., Pd for cross-coupling) critically affect yield and purity . For example, reports a yield of ~65% when using THF at 60°C, while highlights improved yields (75–80%) with microwave-assisted synthesis.

Q. How can structural characterization techniques (e.g., NMR, X-ray crystallography) resolve ambiguities in the compound’s stereochemistry?

  • Methodological Answer : High-resolution NMR (1H/13C) is essential for confirming the connectivity of the piperidine-pyrimidine backbone and tert-butyl group. For example, provides NMR data (δ 1.4 ppm for tert-butyl protons) to verify carbamate protection. X-ray crystallography is recommended to resolve stereochemical uncertainties, particularly for the piperidine ring’s chair conformation and substituent orientation. Computational modeling (DFT) can complement experimental data to predict stable conformers .

Advanced Research Questions

Q. What kinetic and thermodynamic studies are required to elucidate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) should assess degradation pathways. HPLC-MS can identify degradation products, such as tert-butyl deprotection or pyrimidine ring oxidation. notes that the compound is stable in anhydrous DMSO but hydrolyzes in aqueous buffers (pH < 3 or > 10). Thermodynamic parameters (ΔH, ΔS) derived from Arrhenius plots can predict shelf-life under storage conditions .

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and biological target interactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the compound’s geometry and predict reactive sites, such as the carbamate carbonyl (susceptible to nucleophilic attack). Molecular docking (AutoDock Vina) against targets like kinases or GPCRs can prioritize in vitro assays. emphasizes ICReDD’s approach, combining quantum chemical calculations and experimental feedback to design reaction pathways .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Cross-study validation requires standardized assays (e.g., fixed IC50 measurement protocols) and controls. For instance, reports antimicrobial activity (MIC = 8 µg/mL) against S. aureus, while notes weaker effects (MIC = 32 µg/mL). Discrepancies may arise from assay conditions (e.g., broth microdilution vs. agar dilution). Meta-analyses using platforms like PubChem BioAssay can identify outlier data and validate trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(4-Methyl-pyrimidin-2-yl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
[1-(4-Methyl-pyrimidin-2-yl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.